molecular formula C10H9NO2 B1301003 Methyl (4-cyanophenyl)acetate CAS No. 52798-01-3

Methyl (4-cyanophenyl)acetate

Cat. No.: B1301003
CAS No.: 52798-01-3
M. Wt: 175.18 g/mol
InChI Key: OHTZXQYRHDVXLJ-UHFFFAOYSA-N
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Description

Methyl (4-cyanophenyl)acetate is an organic compound with the molecular formula C10H9NO2. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and industry. The compound is characterized by its white to pale-yellow solid form and is known for its reactivity and versatility in chemical reactions .

Scientific Research Applications

Methyl (4-cyanophenyl)acetate has a wide range of scientific research applications:

Safety and Hazards

“Methyl (4-cyanophenyl)acetate” is associated with several hazard statements including H302, H315, H319, H332, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Mechanism of Action

Target of Action

Methyl (4-cyanophenyl)acetate is a chemical compound that has been used as a reagent in the study of pyrazolopyridinones as functionally selective GABAA ligands . The primary target of this compound is the GABAA receptors, which play a crucial role in inhibitory neurotransmission in the central nervous system.

Biochemical Pathways

The compound is likely involved in the GABAergic system, which is one of the main inhibitory neurotransmission systems in the brain. The GABAergic system plays a key role in numerous physiological and psychological processes, including mood regulation, anxiety, and sleep .

Pharmacokinetics

Based on its chemical structure, it is predicted to have high gastrointestinal absorption and be bbb permeant . These properties could potentially influence the compound’s bioavailability and its ability to reach its target sites in the body.

Result of Action

Given its use as a reagent in studying functionally selective gabaa ligands, it may influence the activity of these receptors and subsequently alter neuronal excitability .

Biochemical Analysis

Biochemical Properties

Methyl (4-cyanophenyl)acetate plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of more complex molecules. For instance, it can act as a substrate for esterases, which hydrolyze the ester bond to produce 4-cyanophenylacetic acid and methanol. This interaction is crucial in metabolic pathways where esterases are involved in the breakdown and synthesis of ester-containing compounds .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, such as enzymes and proteins. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, it may inhibit the activity of certain hydrolases by forming a stable complex with the enzyme, thereby preventing the hydrolysis of other substrates. This inhibition can lead to changes in cellular metabolism and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable at room temperature, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that the degradation products can have different effects on cellular function compared to the parent compound. For instance, the degradation of this compound can lead to the formation of 4-cyanophenylacetic acid, which may have distinct biochemical properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways or modulating gene expression. At high doses, it can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic processes, and alterations in gene expression. These threshold effects are crucial for determining the safe and effective use of the compound in various applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the synthesis and degradation of ester-containing compounds. It interacts with enzymes such as esterases and hydrolases, which catalyze the hydrolysis of the ester bond. This interaction can affect the levels of metabolites and the overall metabolic flux within cells. Additionally, the compound may influence other metabolic pathways by modulating the activity of key enzymes and regulatory proteins .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes or be actively transported by specific transporters. Once inside the cell, the compound may bind to transport proteins that facilitate its movement to different cellular compartments. This distribution is essential for its biochemical activity, as it ensures that the compound reaches its target sites within the cell .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the endoplasmic reticulum, where it participates in the synthesis of other organic compounds. This localization is essential for the compound’s role in various biochemical processes and its overall impact on cellular function .

Preparation Methods

Methyl (4-cyanophenyl)acetate can be synthesized through several methods. One common synthetic route involves the reaction of 4-cyanophenylacetic acid with methanol in the presence of thionyl chloride. The reaction is carried out by adding thionyl chloride dropwise to an ice-cold solution of 4-cyanophenylacetic acid in methanol and stirring for 12 hours. After the reaction is complete, the methanol is evaporated, and the reaction mixture is quenched with saturated sodium bicarbonate solution. The product is then extracted with ethyl acetate and purified using flash chromatography .

Chemical Reactions Analysis

Methyl (4-cyanophenyl)acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Methyl (4-cyanophenyl)acetate can be compared with other similar compounds, such as:

  • Methyl (3-cyanophenyl)acetate
  • Methyl (2-cyanophenyl)acetate
  • Ethyl 2-cyano-2-(4-cyanophenyl)acetate

These compounds share similar structural features but differ in the position of the nitrile group or the ester group. This compound is unique due to its specific reactivity and applications in various fields .

Properties

IUPAC Name

methyl 2-(4-cyanophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10(12)6-8-2-4-9(7-11)5-3-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTZXQYRHDVXLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363741
Record name Methyl (4-cyanophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52798-01-3
Record name Methyl (4-cyanophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (4-cyanophenyl)acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

5.1 g (56.7 mmol) of copper(I) cyanide were added to a solution of 10 g (43.7 mmol) of methyl 4-bromophenylacetate in 44 ml of NMP, and, in a microwave oven, the mixture was then heated to 200° C. for 60 min. The reaction mixture was then purified by flash chromatography on silica gel (mobile phase cyclohexane/ethyl acetate 5:1). This gave 4.65 g (61% of theory) of the title compound.
Name
copper(I) cyanide
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
44 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

30.0 g (0.15 mol) of 4-bromomethyl-benzonitrile, 2.0 ml (0.12 mol) of iron pentacarbonyl, 29.0 g potassium carbonate, 10.0 ml mesitylene and 250 ml absolute methanol are placed in a pressure vessel and about 3.5 l carbon monoxide gas is introduced. The reaction mixture is shaken for 16 hours at ambient temperature, mixed with water, neutralised with hydrochloric acid and extracted with ethyl acetate. The combined organic extracts are washed with sodium hydrogen carbonate solution, dried and evaporated down. The residue is chromatographed on silica gel and eluted with petroleum ether/ethyl acetate (9:1, 8:2 and 7:3). The desired fractions are combined and evaporated down.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
3.5 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Thionyl chloride (1.1 mL, 15.07 mmol) was added to cool MeOH (70 mL) at 0° C. After 5 min 2-(4-cyanophenyl)acetic acid (1 g, 6.21 mmol) was added. After 30 min, cooling was removed and the mixture stirred for 21 h at RT. The solvent was removed and toluene was added and evaporated 3 times to give a sticky yellow solid. The product was used crude for the next step.
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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